

# Revolutionizing Liver Function Assessment: A Quantitative Approach with Gadoxetate Disodium

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## Compound of Interest

Compound Name: *Gadoxetate Disodium*

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## Application Notes and Protocols for Researchers and Drug Development Professionals

The accurate assessment of liver function is paramount in clinical diagnostics, surgical planning, and the development of new therapeutics. Traditional methods, while valuable, often provide a global assessment of liver function and may lack the spatial resolution required for segmental analysis. Gadoxetate disodium-enhanced magnetic resonance imaging (MRI) has emerged as a powerful, non-invasive tool that provides both morphological and functional information about the liver. This document provides detailed application notes and protocols for the quantitative analysis of liver function using **gadoxetate disodium**, tailored for researchers, scientists, and drug development professionals.

## Principle of Action

**Gadoxetate disodium** (Gd-EOB-DTPA) is a gadolinium-based contrast agent with hepatocyte-specific properties. Following intravenous administration, it distributes in the extracellular space, allowing for dynamic contrast-enhanced imaging of vascular structures. Subsequently, it is actively transported into hepatocytes via organic anion transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3, located on the sinusoidal membrane.[1][2] It is then excreted into the biliary canaliculi through multidrug resistance-associated proteins (MRPs) at the canalicular membrane.[1][2] This unique uptake and excretion pathway allows for the quantitative assessment of hepatocyte function. In healthy individuals, approximately 50% of

the injected dose is excreted via the hepatobiliary system, while the remainder is cleared by the kidneys.<sup>[1]</sup>

## Key Quantitative Parameters

Several quantitative parameters derived from **gadoxetate disodium**-enhanced MRI have been established to assess liver function. These metrics correlate well with established liver function tests, such as the indocyanine green (ICG) clearance test.<sup>[3][4][5][6]</sup>

Parameter	Description	Formula/Method	Key Findings
Hepatocellular Uptake Index (HUI)	An index reflecting the amount of gadoxetate disodium uptake into hepatocytes.	$VL[(L20/S20) - 1]$ , where VL is liver volume, L20 is the mean signal intensity of the liver, and S20 is the mean signal intensity of the spleen on contrast-enhanced T1-weighted images at 20 minutes post-injection. <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>	HUI shows a strong correlation with the plasma disappearance rate of ICG (ICG-PDR) ( $R = 0.87$ ). <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Liver-Spleen Contrast Ratio	A corrected measurement of liver parenchymal signal intensity using the spleen as an internal standard.	Calculated from signal intensities of the liver and spleen in the hepatobiliary phase.	Correlates with ICG clearance and Child-Pugh score. <a href="#">[1]</a>
Hepatic Extraction Fraction (HEF)	Represents the fraction of the contrast agent extracted by the liver from the blood.	Estimated by fitting a monoexponential decay to the deconvolved liver response function from dynamic contrast-enhanced MRI data.	In healthy volunteers, the hepatic extraction fraction was estimated to be $0.19 \pm 0.04/\text{min}$ <a href="#">[7]</a> and $0.21 \pm 0.05$ . <a href="#">[7]</a>
Hepatocyte Uptake Rate (ki)	The rate of gadoxetate disodium uptake into hepatocytes.	Derived from a two-compartment uptake and efflux model analysis of dynamic contrast-enhanced MRI data.	The mean uptake rate in healthy volunteers was $0.22 \pm 0.05/\text{min}$ . <a href="#">[7]</a> <a href="#">[8]</a>
Hepatocyte Efflux Rate (kef)	The rate of gadoxetate disodium efflux from	Derived from a two-compartment uptake and efflux model	The mean efflux rate in healthy volunteers

	hepatocytes into the bile.	analysis of dynamic contrast-enhanced MRI data.	was $0.017 \pm 0.006$ /min.[7][8]
Hepatic Perfusion-Uptake Index (HPUI)	A composite index reflecting arterial inflow, portal venous inflow, and hepatocellular uptake.	$HPUI = -K1a + K1p + Ki$ , where K1a is the velocity constant of arterial inflow, K1p is the velocity constant of portal venous inflow, and Ki is the velocity constant of hepatocellular uptake. [9]	HPUI is a significant independent predictor of liver stiffness.[9]

## Experimental Protocols

### Protocol 1: Dynamic Contrast-Enhanced MRI (DCE-MRI) for Quantitative Liver Function Assessment

Objective: To acquire dynamic and hepatobiliary phase images for the calculation of quantitative liver function parameters.

Materials:

- MRI scanner (1.5T or 3T)
- **Gadoxetate disodium** (e.g., Eovist®, Primovist®)
- IV access supplies
- Saline flush

Procedure:

- Patient Preparation: Ensure the patient has fasted for at least 4 hours to minimize gallbladder contraction and ensure optimal visualization. Obtain informed consent.

- Pre-contrast Imaging: Acquire pre-contrast T1-weighted images of the liver. A 3D gradient-echo sequence (e.g., VIBE, LAVA) is recommended.
- Contrast Administration:
  - Administer **gadoxetate disodium** intravenously as a bolus injection.
  - The recommended dosage is 0.025 mmol/kg of body weight.[\[10\]](#)[\[11\]](#)
  - Inject at a rate of 1-2 mL/s.[\[12\]](#)
  - Follow the injection with a 20 mL saline flush at the same rate.[\[7\]](#)
- Dynamic Phase Imaging:
  - Arterial Phase: Acquire images approximately 20-30 seconds after the start of the contrast injection.
  - Portal Venous Phase: Acquire images approximately 60-70 seconds post-injection.
  - Transitional Phase: Acquire images at 3 minutes post-injection.[\[1\]](#)
- Hepatobiliary Phase Imaging:
  - Acquire T1-weighted images at 20 minutes post-injection.[\[10\]](#) This is the key phase for assessing hepatocyte uptake.
  - In patients with suspected impaired liver function, delayed imaging at up to 60 minutes may be necessary.[\[11\]](#)
- Image Analysis:
  - Measure the mean signal intensity of the liver and spleen on the 20-minute hepatobiliary phase images.
  - Calculate liver volume from the acquired images.

- Use these values to calculate the Hepatocellular Uptake Index (HUI) and other relevant parameters.

## Protocol 2: Indocyanine Green (ICG) Clearance Test

Objective: To obtain a comparative measure of global liver function.

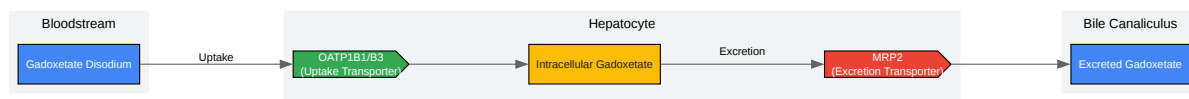
Materials:

- Indocyanine green (ICG)
- Spectrophotometer
- Blood collection supplies

Procedure:

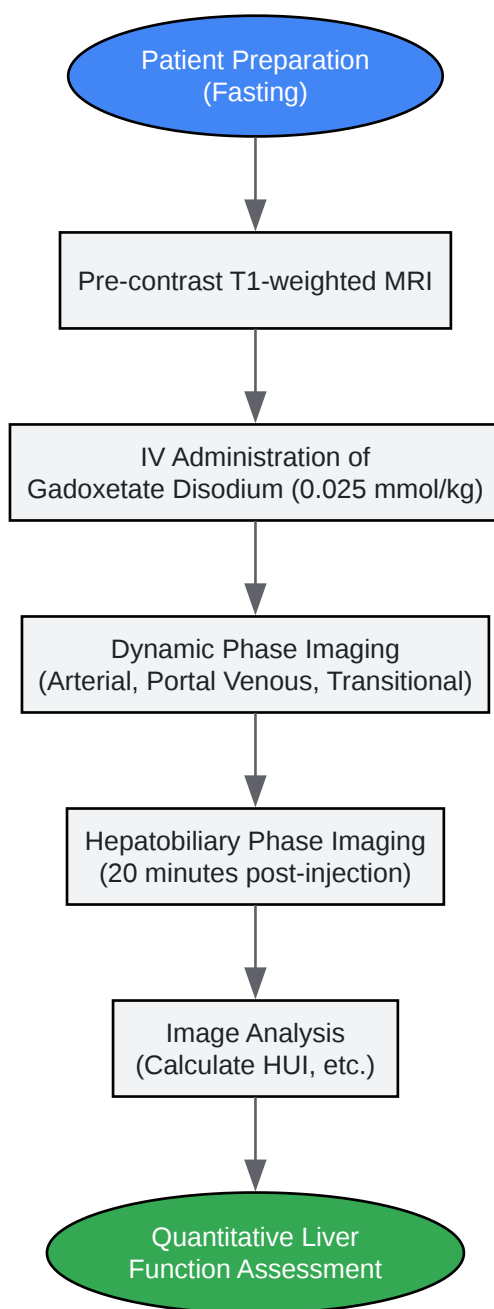
- Baseline Blood Sample: Draw a baseline blood sample from the patient.
- ICG Administration: Administer ICG intravenously at a dose of 0.5 mg/kg body weight.[\[3\]](#)[\[5\]](#)[\[13\]](#)
- Serial Blood Sampling: Withdraw blood at 5, 10, and 15 minutes following ICG administration.[\[3\]](#)[\[5\]](#)[\[13\]](#)
- Spectrophotometric Analysis: Determine the concentration of ICG in the plasma samples using a spectrophotometer.
- Calculation of ICG Plasma Disappearance Rate (ICG-PDR): Determine the ICG-PDR by regression analysis of the plasma concentration over time.[\[3\]](#)[\[5\]](#)[\[13\]](#) An ICG-PDR higher than 0.15 can be considered as normal liver function.[\[3\]](#)[\[5\]](#)

## Visualizations



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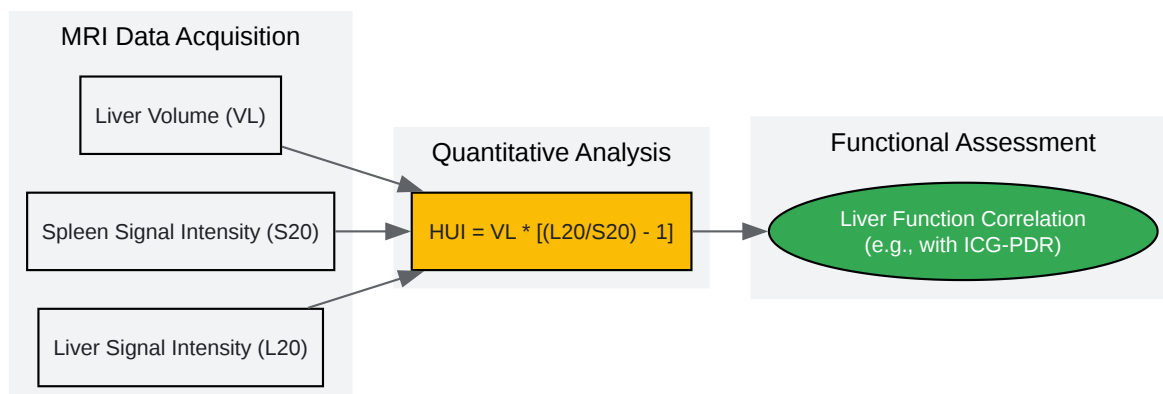
Caption: Cellular transport of **Gadoxetate Disodium** in hepatocytes.



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Caption: Experimental workflow for DCE-MRI with **Gadoxetate Disodium**.





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Caption: Logical relationship for calculating the Hepatocellular Uptake Index (HUI).

## Conclusion

Quantitative analysis of liver function using **gadoxetate disodium**-enhanced MRI offers a significant advancement in hepatology and drug development. By providing detailed, spatially resolved functional information, this technique allows for a more precise understanding of liver physiology and pathology. The protocols and parameters outlined in this document provide a robust framework for researchers and clinicians to implement this powerful tool in their work, ultimately contributing to improved patient care and more efficient drug development pipelines. The use of gadoxetate-enhanced MRI is a valuable tool for both detecting and characterizing focal liver lesions.<sup>[11]</sup>

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